molecular formula C8H15F3O4SSi B1312710 Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate CAS No. 757203-27-3

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Cat. No. B1312710
CAS RN: 757203-27-3
M. Wt: 292.35 g/mol
InChI Key: PKAYXLBAABNCCR-UHFFFAOYSA-N
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Description

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a fluoroalkylation agent . It is used as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents .


Synthesis Analysis

The synthesis of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate involves specific high concentration, high temperature conditions . It has been found to act as a very efficient source of difluorocarbene .


Molecular Structure Analysis

The molecular formula of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is C5H9F3O4SSi . Its molecular weight is 250.27 g/mol . The InChI string is InChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3 .


Chemical Reactions Analysis

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is used as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents . It exhibits carbene reactivity characteristics comparable to those exhibited by trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate .


Physical And Chemical Properties Analysis

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a clear, colorless to pale yellow liquid . It has a refractive index of 1.367 at 20°C . Its boiling point is 156°C , and its density is 1.27 g/mL at 25°C .

Scientific Research Applications

Generation of Difluorocarbene

This compound acts as an efficient source of difluorocarbene under specific conditions, which is highly reactive and valuable for the introduction of difluoromethyl groups into organic molecules. For instance, under high concentration and temperature conditions, it exhibits remarkable reactivity characteristics, comparable to those exhibited by its methyl counterpart, in reactions with n-butyl acrylate resulting in high yields of difluorocyclopropane products (Eusterwiemann, Martínez, & Dolbier, 2012). Additionally, the facilitation of difluorocarbene generation and its application in synthesizing valuable organofluorine compounds underscore its utility in creating a wide variety of products including difluoromethyl ethers, fluorinated thiophenes, and cyclopentanones (Fuchibe & Ichikawa, 2023).

Synthesis of Fluorinated Compounds

The compound under discussion is instrumental in the synthesis of various fluorinated structures. It enables the introduction of fluorinated one-carbon units into carbonyl and related compounds, leading to the production of (thio)ethers, thiophenes, and other fluorinated cyclic and acyclic organofluorine compounds. This versatility is critical for the development of pharmaceuticals, agrochemicals, and materials science applications, showcasing the compound's broad applicability and significance in scientific research (Fuchibe & Ichikawa, 2023).

Modification and Functionalization of Organic Molecules

In addition to its role in generating difluorocarbene, this compound is utilized in modifying organic molecules to enhance their properties or introduce new functionalities. For example, it has been used in the synthesis of gem-difluorocyclopropanes, demonstrating its versatility and efficiency as a source of difluorocarbene, which can add to relatively electron-deficient alkenes in high yield. Such modifications are fundamental in the exploration of new compounds and materials with potential applications in various industries, including pharmaceuticals and agrochemicals (Tian et al., 2000).

Mechanism of Action

Target of Action

It is known to be a fluoroalkylation agent , which suggests that it may interact with various biological molecules by introducing fluorine atoms into their structures.

Mode of Action

This compound is employed as a difluorocarbene source . Difluorocarbenes are highly reactive species that can insert into various chemical bonds, leading to the formation of new carbon-fluorine bonds. This can result in significant changes to the target molecule’s chemical properties, including its reactivity, stability, and interactions with other molecules .

Biochemical Pathways

For example, fluorination can enhance the metabolic stability of drug molecules, influence their binding to target proteins, and alter their distribution within the body .

Pharmacokinetics

The compound’s fluorination properties may enhance the metabolic stability and alter the distribution of molecules it modifies .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it modifies. By introducing fluorine atoms into these molecules, it can significantly alter their chemical properties and behaviors . This can lead to a wide range of potential effects, depending on the roles of the modified molecules within the cell.

Action Environment

The action of Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate can be influenced by various environmental factors. For instance, it is sensitive to moisture and heat , suggesting that its stability and efficacy could be affected by conditions such as humidity and temperature. Furthermore, the compound’s reactivity suggests that it could potentially interact with various substances in its environment, which could influence its action .

Safety and Hazards

The compound is flammable and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Containers may explode when heated, and vapors may form explosive mixtures with air .

Future Directions

Triethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate has potential applications in the preparation of difluorocyclopropenes and difluorocarbene reagents . It could be used in the synthesis of valuable organofluorine compounds .

properties

IUPAC Name

triethylsilyl 2,2-difluoro-2-fluorosulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3O4SSi/c1-4-17(5-2,6-3)15-7(12)8(9,10)16(11,13)14/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAYXLBAABNCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(=O)C(F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3O4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463859
Record name Triethylsilyl difluoro(fluorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

757203-27-3
Record name Triethylsilyl difluoro(fluorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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